![molecular formula C6H13NO B045268 (1R,3S)-3-Aminocyclohexanol CAS No. 1110772-22-9](/img/structure/B45268.png)
(1R,3S)-3-Aminocyclohexanol
Overview
Description
“(1R,3S)-3-Aminocyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It is an alcohol derivative and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of compounds similar to “(1R,3S)-3-Aminocyclohexanol” has been reported in the literature. For instance, the synthesis of “(1R,3R)-N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide” and its analogues was achieved via catalytic enantioselective Mannich-type reactions . Another study reported the synthesis of “syn-1,3-Aminoalcohols” via a Ru-Catalyzed N-Demethylative Rearrangement of Isoxazolidines .Molecular Structure Analysis
The molecular structure of compounds similar to “(1R,3S)-3-Aminocyclohexanol” has been analyzed in several studies. For example, a study on “(1R,3S)- (+)- and (1S,3R)- (-)-tefludazine” and “(S)- (+)- and ®- (-)-octoclothepin” employed conformational analysis with molecular mechanics and molecular superimposition studies .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been studied. For instance, a study on “Organic Chemistry Stereoisomers” discussed the chirality of chemical compounds, absolute configuration of a stereocenter, types of stereoisomers, optical activity of stereoisomers, racemic mixture, and enantiomeric excess .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been reported. For example, “(1R,3S)-3- (Carbobenzoxyamino)cyclohexanecarboxylic Acid” has a molecular weight of 277.31 g/mol . Another compound, “(1r,3s)-3-Aminocyclopentanol hydrochloride”, has a molecular weight of 137.61 g/mol .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
While not directly related to the compound itself, it’s worth noting that MOFs have gained attention in nanotechnology and nanodevices. The ultrahigh porosity of MOFs, which can be influenced by organic ligands like (1R,3S)-3-Aminocyclohexanol , contributes to their potential applications in various scientific fields .
Mechanism of Action
Target of Action
Similar compounds such as spectinomycin, an aminocyclitol antibiotic, have been shown to target the 30s ribosomal subunit .
Mode of Action
It’s worth noting that spectinomycin, a related compound, inhibits protein synthesis in bacterial cells by acting on the 30s ribosomal subunit .
Biochemical Pathways
Related compounds like spectinomycin have been shown to exert regional effects on ribosomal structure .
Result of Action
Related compounds such as (1r,3s)-rsl3 have been shown to induce cell death in ht22 wild-type cells .
Safety and Hazards
Future Directions
The future directions of research on compounds similar to “(1R,3S)-3-Aminocyclohexanol” could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of new methods for the synthesis of these compounds could be a potential area of future research .
properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480732 | |
Record name | (1R,3S)-3-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclohexanol | |
CAS RN |
1110772-22-9 | |
Record name | 3-Aminocyclohexanol, (1R,3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3S)-3-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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